![molecular formula C12H15NO3 B14205653 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- CAS No. 831223-62-2](/img/structure/B14205653.png)
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 2,3-dihydroxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- typically involves the conjugate reduction of dihydropyridones. One common method uses zinc and acetic acid, which provides a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, zinc and acetic acid can reduce dihydropyridones to 4-piperidones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenylmethyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for mild reduction.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces 4-piperidones .
Scientific Research Applications
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinone, 1-methyl-: This compound has a similar piperidine ring structure but with a methyl group instead of a 2,3-dihydroxyphenylmethyl group.
4-Piperidinone, 1-(phenylmethyl)-: This compound has a phenylmethyl group instead of a 2,3-dihydroxyphenylmethyl group.
Uniqueness
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the 2,3-dihydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
831223-62-2 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-[(2,3-dihydroxyphenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H15NO3/c14-10-4-6-13(7-5-10)8-9-2-1-3-11(15)12(9)16/h1-3,15-16H,4-8H2 |
InChI Key |
BLVUIMJJQHTRDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


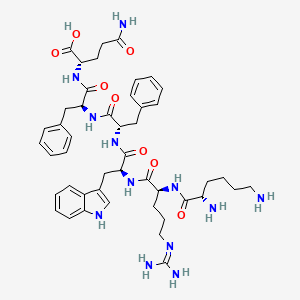
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
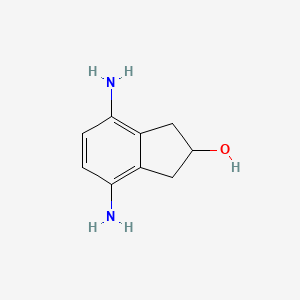
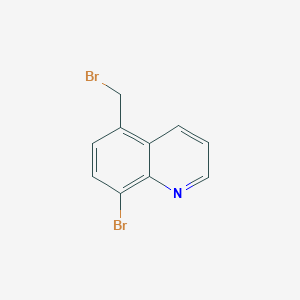
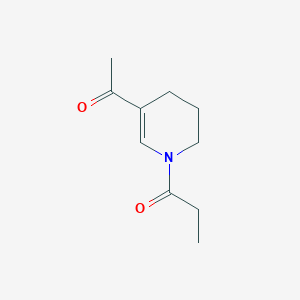
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)

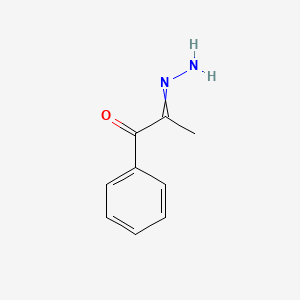
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)
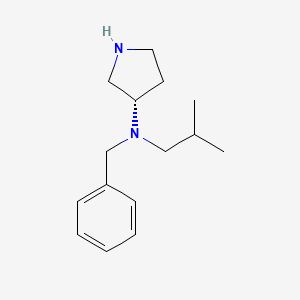
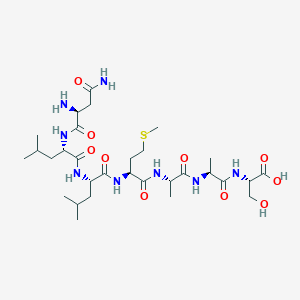
![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
